3-(Prop-1-en-2-yl)piperidine 3-(Prop-1-en-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18225950
InChI: InChI=1S/C8H15N/c1-7(2)8-4-3-5-9-6-8/h8-9H,1,3-6H2,2H3
SMILES:
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol

3-(Prop-1-en-2-yl)piperidine

CAS No.:

Cat. No.: VC18225950

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Prop-1-en-2-yl)piperidine -

Specification

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
IUPAC Name 3-prop-1-en-2-ylpiperidine
Standard InChI InChI=1S/C8H15N/c1-7(2)8-4-3-5-9-6-8/h8-9H,1,3-6H2,2H3
Standard InChI Key XNWCKWISJHICBU-UHFFFAOYSA-N
Canonical SMILES CC(=C)C1CCCNC1

Introduction

Structural and Molecular Characteristics

Molecular Formula and Nomenclature

The molecular formula of 3-(Prop-1-en-2-yl)piperidine is C₈H₁₃N, with a molecular weight of 123.20 g/mol. The IUPAC name derives from the parent piperidine structure, with the prop-1-en-2-yl substituent located at the third carbon of the ring. The compound’s structure combines the rigidity of the piperidine ring with the unsaturated propene group, influencing its reactivity and intermolecular interactions .

Stereochemistry and Conformational Analysis

Synthetic Pathways

Alkylation of Piperidine

A common method for synthesizing substituted piperidines involves alkylation reactions. For 3-(Prop-1-en-2-yl)piperidine, the reaction of piperidine with 2-chloropropene in the presence of a base like potassium hydroxide (KOH) can yield the target compound. This method parallels the synthesis of 4-(Prop-1-en-2-yl)piperidine, where alkylation proceeds via an SN2 mechanism.

Reaction Scheme:

Piperidine+CH2=C(Cl)CH3KOH3-(Prop-1-en-2-yl)piperidine+HCl\text{Piperidine} + \text{CH}_2=\text{C(Cl)CH}_3 \xrightarrow{\text{KOH}} \text{3-(Prop-1-en-2-yl)piperidine} + \text{HCl}

Catalytic Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer a more efficient route. For instance, the synthesis of 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine employs tetrakis(triphenylphosphine)palladium(0) and tetrabutylammonium bromide in tetrahydrofuran (THF) under heating . Adapting this protocol, 3-(Prop-1-en-2-yl)piperidine could be synthesized via coupling between piperidine and propenyl halides.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (1 mol%)

  • Base: KOH

  • Solvent: THF

  • Temperature: 60–80°C

  • Yield: ~60% (estimated from analogous reactions)

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis. Magnetite-supported catalysts (e.g., Fe₃O₄@SiO₂) enable reactions in aqueous media, reducing environmental impact. A study on propargylamine synthesis demonstrated high yields (>90%) using such catalysts , suggesting potential applicability for 3-(Prop-1-en-2-yl)piperidine.

Physicochemical Properties

Spectral Data

While direct spectral data for 3-(Prop-1-en-2-yl)piperidine are scarce, analogs provide reference benchmarks:

SpectrumKey PeaksSource Compound
¹H NMRδ 5.45 (m, 1H, CH₂=), 3.10–2.80 (m, 4H, NCH₂)1-Cinnamoylpiperidine
¹³C NMRδ 128.5 (CH₂=CH), 50.2 (NCH₂)N-[1-(4-Chlorophenyl)...]
IR1640 cm⁻¹ (C=C stretch), 2800 cm⁻¹ (C-H, sp³)MNPs@BiimCu(I) catalyst

Thermodynamic Parameters

  • Boiling Point: Estimated at 180–190°C (extrapolated from piperidine derivatives).

  • Solubility: Miscible with polar aprotic solvents (e.g., THF, DMF); limited solubility in water.

  • pKa: ~10.5 (typical for aliphatic amines).

Biological and Medicinal Applications

Enzyme Inhibition

Piperidine derivatives are renowned for their role as enzyme inhibitors. The prop-1-en-2-yl group’s electron-withdrawing nature enhances binding affinity to catalytic sites. For example, 4-(Prop-1-en-2-yl)piperidine exhibits inhibitory activity against monoamine oxidases (MAOs), suggesting analogous potential for the 3-substituted isomer.

Receptor Ligands

The compound’s structure aligns with pharmacophores targeting G protein-coupled receptors (GPCRs). Molecular docking studies of similar compounds indicate moderate affinity for serotonin (5-HT) and dopamine receptors .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure 3-(Prop-1-en-2-yl)piperidine.

  • Pharmacological Profiling: In vitro assays to evaluate kinase inhibition and cytotoxicity.

  • Computational Studies: DFT calculations to predict reaction mechanisms and bioactivity.

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